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Compound of Interest

Compound Name:
Anti-Mouse TIM-2 Antibody

(RMT2-29)

Cat. No.: B12363076 Get Quote

These application notes provide detailed protocols and guidelines for the in vitro use of the

Anti-Mouse T-cell immunoglobulin and mucin domain-containing protein 2 (TIM-2) antibody,

clone RMT2-29. The information is intended for researchers, scientists, and drug development

professionals.

Note: The data and protocols provided are compiled from publicly available information on

related anti-mouse TIM-2 clones, such as RMT2-14 and RMT2-25, and may serve as a starting

point for optimizing experiments with clone RMT2-29.

Product Information
Target: Mouse TIM-2 (T-cell immunoglobulin and mucin domain-containing protein 2)

Specificity: The antibody recognizes mouse TIM-2, a type I cell surface glycoprotein.[1] TIM-

2 is expressed on activated T cells, preferentially on differentiated Th2 cells, and also on B

cells.[2][3][4]

Function of TIM-2: TIM-2 is a crucial immune regulator. It acts as a negative regulator of Th2

responses and can influence B cell proliferation and antibody production.[1][4] It also

functions as a receptor for Semaphorin 4A.[4]

Isotype: Rat IgG2a
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Applications: The RMT2 antibody family has been validated for various in vitro applications

including Flow Cytometry, Western Blotting, Immunoprecipitation, Immunofluorescence, and

Functional Assays.[1][2][3][5]

Data Presentation: Recommended Starting Dilutions
The following table summarizes the recommended starting concentrations and dilutions for

various in vitro applications. Researchers should titrate the antibody to determine the optimal

concentration for their specific experimental system.
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Application

Recommended
Starting
Dilution/Concentrat
ion

Cell/Protein
Amount

Notes

Flow Cytometry
10 µl of 0.1 mg/ml

solution (or titrate)
1 x 10⁶ cells in 100 µl

Fc block is

recommended to

reduce non-specific

binding.[4][6]

Western Blotting

Assay-dependent;

titrate for optimal

results

20 µg of total protein

lysate

Used to confirm TIM-2

as the H-ferritin

receptor on

oligodendrocytes.[2]

[3]

Immunoprecipitation

Assay-dependent;

titrate for optimal

results

1-3 x 10⁷ cells

Can be used to isolate

TIM-2 and its

interacting partners.[1]

Immunofluorescence

Assay-dependent;

titrate for optimal

results

N/A

Suitable for visualizing

TIM-2 expression and

localization in fixed

cells.[5]

Functional Assays

Assay-dependent;

titrate for optimal

results

Varies by assay

Used for B cell

proliferation and

activation studies, and

blocking H-ferritin

binding.[1][2][3]

Signaling Pathways and Experimental Workflows
TIM-2 Signaling Overview
TIM-2 plays a significant role in modulating immune responses. As a receptor for Semaphorin

4A (Sema4A), its engagement can enhance T-cell activation.[4] However, it is also known to act

as a negative regulator of Th2 responses.[1][4] In B cells, signaling through TIM-2 can enhance

proliferation and antibody production.[4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 15 Tech Support

https://www.bio-rad-antibodies.com/monoclonal/mouse-tim-2-antibody-rmt2-25-mca5789.html
https://www.rndsystems.com/resources/protocols/flow-cytometry-protocol-staining-membrane-associated-proteins-suspended-cells
https://www.novusbio.com/products/tim-2-antibody-rmt2-14_nbp3-09035
https://fnkprddata.blob.core.windows.net/domestic/data/datasheet/ABA/Ab00941-13.12-BT.pdf
https://www.leinco.com/p/anti-mouse-tim-2-purified-in-vivo-gold-functional-grade/
https://www.scbt.com/browse/tim-2-antibodies
https://www.leinco.com/p/anti-mouse-tim-2-purified-in-vivo-gold-functional-grade/
https://www.novusbio.com/products/tim-2-antibody-rmt2-14_nbp3-09035
https://fnkprddata.blob.core.windows.net/domestic/data/datasheet/ABA/Ab00941-13.12-BT.pdf
https://www.bio-rad-antibodies.com/monoclonal/mouse-tim-2-antibody-rmt2-25-mca5789.html
https://www.leinco.com/p/anti-mouse-tim-2-purified-in-vivo-gold-functional-grade/
https://www.bio-rad-antibodies.com/monoclonal/mouse-tim-2-antibody-rmt2-25-mca5789.html
https://www.bio-rad-antibodies.com/monoclonal/mouse-tim-2-antibody-rmt2-25-mca5789.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Th2 Cell B Cell

TIM-2

Negative Regulation

Initiates Signal

B Cell Proliferation

Enhances

Antibody Production

Enhances

Sema4A

Binds

Th2 Response

Inhibits

Click to download full resolution via product page

Caption: TIM-2 signaling pathways in Th2 and B cells.

Experimental Protocols
Flow Cytometry
This protocol describes the staining of cell surface TIM-2 for analysis by flow cytometry.
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Caption: Workflow for cell surface staining using flow cytometry.

Materials:
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FACS Buffer: PBS with 1% BSA and 0.09% Sodium Azide.[4]

Fc Block (e.g., anti-mouse CD16/32 antibody).

Anti-Mouse TIM-2 Antibody (RMT2-29).

(Optional) Viability dye.

Procedure:

Harvest cells and prepare a single-cell suspension.

Wash cells once with cold FACS buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.[6]

Resuspend up to 1 x 10⁶ cells in 100 µl of FACS buffer.[4]

Block Fc receptors by adding an Fc blocking antibody and incubate for 15 minutes at 4°C.[6]

Without washing, add the Anti-Mouse TIM-2 (RMT2-29) antibody at the predetermined

optimal concentration (e.g., 10 µl of a 0.1 mg/ml solution).[4]

Incubate for 30 minutes at 4°C in the dark.[7][8]

Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300-400 x g for 5 minutes after

each wash.[6]

Resuspend the cell pellet in an appropriate volume of FACS buffer (e.g., 500 µl) for analysis.

[7]

If desired, add a viability dye according to the manufacturer's instructions.

Analyze the samples on a flow cytometer.

Western Blotting
This protocol provides a general procedure for detecting TIM-2 in protein lysates.

Materials:
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RIPA or other suitable lysis buffer with protease inhibitors.[9]

SDS-PAGE gels and running buffer.

Transfer buffer and nitrocellulose or PVDF membrane.[10][11]

Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST).[9]

Anti-Mouse TIM-2 Antibody (RMT2-29).

HRP-conjugated secondary antibody.

Chemiluminescent substrate.[9]

Procedure:

Sample Preparation: Lyse 1-10 x 10⁶ cells in 1 mL of ice-cold lysis buffer.[12] Incubate on ice

for 30 minutes with periodic vortexing.[9] Centrifuge at 14,000 x g for 15 minutes at 4°C to

pellet cell debris.[13]

Protein Quantification: Determine the protein concentration of the supernatant using a BCA

or Bradford assay.

Electrophoresis: Load 20 µg of protein per lane on an SDS-PAGE gel.[9] Run the gel until

the dye front reaches the bottom.

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with

gentle agitation.[9]

Primary Antibody Incubation: Incubate the membrane with the RMT2-29 antibody, diluted in

blocking buffer, overnight at 4°C with gentle agitation.[9][14]

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[14]

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary

antibody, diluted in blocking buffer, for 1 hour at room temperature.[9]
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Washing: Repeat the washing step as in step 7.

Detection: Apply the chemiluminescent substrate according to the manufacturer's

instructions and visualize the bands using an imaging system.[10]

Immunoprecipitation (IP)
This protocol is for the immunoprecipitation of TIM-2 from cell lysates.
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Caption: General workflow for immunoprecipitation.
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Materials:

Non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).

Anti-Mouse TIM-2 Antibody (RMT2-29).

Protein A/G magnetic or agarose beads.[15]

Wash buffer (lysis buffer or a modification).

Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

Cell Lysate Preparation: Prepare a cell lysate from 1-3 x 10⁷ cells in 0.5-1 mL of non-

denaturing lysis buffer.

Pre-clearing (Optional but Recommended): Add 20 µl of Protein A/G beads to the lysate and

incubate for 1 hour at 4°C on a rotator.[13] Pellet the beads and transfer the supernatant to a

new tube. This step reduces non-specific binding.[13]

Immunoprecipitation: Add the optimal amount of RMT2-29 antibody to the pre-cleared lysate.

Incubate overnight at 4°C with gentle rotation to form the antibody-antigen complex.[15]

Capture: Add 20-30 µl of fresh Protein A/G beads to the lysate/antibody mixture and incubate

for 1-2 hours at 4°C with rotation to capture the immune complexes.[15]

Washing: Pellet the beads by centrifugation (for agarose) or using a magnetic rack (for

magnetic beads).[16] Discard the supernatant. Wash the beads 3-4 times with 1 mL of cold

wash buffer.

Elution: After the final wash, remove all supernatant and resuspend the beads in 20-40 µl of

2X SDS-PAGE sample buffer.[13] Boil for 5-10 minutes to elute the protein.

Analysis: Pellet the beads, and load the supernatant onto an SDS-PAGE gel for analysis by

Western blotting.

Immunofluorescence (IF)
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This protocol is for visualizing TIM-2 in adherent cells grown on coverslips.

Materials:

Cells grown on coverslips.

Fixation buffer (e.g., 4% paraformaldehyde in PBS).[17]

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).[18]

Blocking buffer (e.g., 5% normal serum in PBS).[18]

Anti-Mouse TIM-2 Antibody (RMT2-29).

Fluorochrome-conjugated secondary antibody.

Antifade mounting medium with DAPI.

Procedure:

Cell Culture: Plate cells on sterile coverslips in a culture dish and grow to the desired

confluency (e.g., ~70%).[18]

Fixation: Rinse cells briefly with PBS. Fix the cells with 4% paraformaldehyde for 15-20

minutes at room temperature.[17][19]

Washing: Wash the cells three times with PBS for 5 minutes each.[19]

Permeabilization (for intracellular targets): If targeting an intracellular epitope of TIM-2,

incubate with permeabilization buffer for 10-15 minutes. For cell surface staining, this step

can be omitted.[20]

Blocking: Block non-specific antibody binding by incubating with blocking buffer for 1 hour at

room temperature.[18][20]

Primary Antibody Incubation: Dilute the RMT2-29 antibody in blocking buffer and apply to the

coverslips. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified

chamber.[17][20]
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Washing: Wash the coverslips three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in

blocking buffer and apply to the coverslips. Incubate for 1 hour at room temperature,

protected from light.[18][19]

Washing: Repeat the washing step as in step 7.

Mounting: Mount the coverslips onto microscope slides using antifade mounting medium

containing DAPI for nuclear counterstaining.[18]

Imaging: Visualize the staining using a fluorescence or confocal microscope.

Functional Assays
The RMT2-29 antibody can be used in various functional assays to study the biological roles of

TIM-2.

Example: B Cell Proliferation Assay

This assay measures the effect of the RMT2-29 antibody on the proliferation of mouse B cells.

Clones like RMT2-25 have been shown to enhance the proliferation of stimulated splenic B

cells in vitro.[4]

Materials:

Isolated mouse splenic B cells.

B cell culture medium (e.g., RPMI-1640 with 10% FBS, 2-ME).

B cell stimulus (e.g., anti-IgM, anti-CD40).

Anti-Mouse TIM-2 Antibody (RMT2-29).

Isotype control antibody.

Proliferation assay reagent (e.g., ³H-thymidine, CFSE, or BrdU).

Procedure:
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Isolate B cells from mouse spleens using standard methods (e.g., magnetic bead

separation).

Plate the B cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.

Add the B cell stimulus (e.g., anti-IgM) to the appropriate wells.

Add the RMT2-29 antibody or an isotype control antibody at various concentrations to the

wells.

Culture the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

Assess proliferation:

For ³H-thymidine: Pulse the cells with 1 µCi of ³H-thymidine for the final 18 hours of

culture. Harvest the cells onto filter mats and measure thymidine incorporation using a

scintillation counter.

For CFSE: Label the cells with CFSE before plating. After culture, analyze the dilution of

the CFSE dye by flow cytometry as a measure of cell division.

Compare the proliferation in wells treated with RMT2-29 to the control wells to determine the

antibody's effect on B cell proliferation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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